Cas no 860650-49-3 (N-[(4-Methoxyphenyl)methyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide)
N-[(4-Methoxyphenyl)methyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- AKOS005079256
- N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
- N-[(4-methoxyphenyl)methyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
- 860650-49-3
- N-[(4-methoxyphenyl)methyl]-4-methylthieno[2,3-b]indole-2-carboxamide
- 11T-0319
- 8H-Thieno[2,3-b]indole-2-carboxamide, N-[(4-methoxyphenyl)methyl]-8-methyl-
- N-[(4-Methoxyphenyl)methyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
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- Inchi: 1S/C20H18N2O2S/c1-22-17-6-4-3-5-15(17)16-11-18(25-20(16)22)19(23)21-12-13-7-9-14(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,23)
- InChI Key: YSSARJFUIRUSSZ-UHFFFAOYSA-N
- SMILES: S1C(C(NCC2C=CC(=CC=2)OC)=O)=CC2=C1N(C)C1C=CC=CC2=1
Computed Properties
- Exact Mass: 350.10889899g/mol
- Monoisotopic Mass: 350.10889899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 71.5Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 568.0±50.0 °C(Predicted)
- pka: 13.94±0.46(Predicted)
N-[(4-Methoxyphenyl)methyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614590-1mg |
N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide |
860650-49-3 | 98% | 1mg |
¥535.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614590-2mg |
N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide |
860650-49-3 | 98% | 2mg |
¥536.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614590-5mg |
N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide |
860650-49-3 | 98% | 5mg |
¥617.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614590-10mg |
N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide |
860650-49-3 | 98% | 10mg |
¥739.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614590-20mg |
N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide |
860650-49-3 | 98% | 20mg |
¥1354.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614590-25mg |
N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide |
860650-49-3 | 98% | 25mg |
¥1375.00 | 2024-07-28 |
N-[(4-Methoxyphenyl)methyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on N-[(4-Methoxyphenyl)methyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
Research Briefing on N-[(4-Methoxyphenyl)methyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide (CAS: 860650-49-3)
N-[(4-Methoxyphenyl)methyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide (CAS: 860650-49-3) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its thieno[2,3-b]indole scaffold, has been investigated for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. Recent studies have focused on its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models, positioning it as a promising candidate for further development.
The compound's unique structure, featuring a methoxyphenylmethyl group and a thienoindole core, contributes to its biological activity. Research indicates that it exhibits selective inhibition of specific protein kinases and modulates key signaling pathways involved in cell proliferation and apoptosis. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The study reported an IC50 value in the nanomolar range, highlighting its potential as a targeted therapy.
In addition to its anticancer properties, N-[(4-Methoxyphenyl)methyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide has shown promise in neurodegenerative disease models. A recent preprint on bioRxiv revealed its ability to cross the blood-brain barrier and attenuate neuroinflammation in a mouse model of Alzheimer's disease. The compound's dual functionality as a kinase inhibitor and neuroprotective agent underscores its versatility and broad therapeutic potential.
Pharmacokinetic studies have further elucidated the compound's suitability for clinical development. Data from a 2022 study in Drug Metabolism and Disposition indicated favorable oral bioavailability and a half-life conducive to once-daily dosing. However, challenges such as metabolic stability and potential drug-drug interactions warrant further optimization. Structural analogs are currently being explored to enhance these properties while retaining the compound's efficacy.
In conclusion, N-[(4-Methoxyphenyl)methyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide represents a compelling case study in the rational design of multifunctional small molecules. Its dual targeting of oncogenic and neurodegenerative pathways, coupled with promising preclinical data, positions it as a candidate for translational research. Future studies should focus on advancing its development through IND-enabling studies and exploring combination therapies to maximize its therapeutic impact.
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